N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide
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Overview
Description
N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxyphenyl group, a methylpiperazinyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide typically involves multiple steps:
Nitration: The starting material, 4-methoxybenzoic acid, undergoes nitration to introduce the nitro group at the desired position.
Amidation: The nitro-substituted benzoic acid is then converted to the corresponding benzamide through an amidation reaction with 4-methylpiperazine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Nucleophilic substitution reactions may use reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: The products depend on the substituent introduced, such as halides or other functional groups.
Oxidation: The products include aldehydes or carboxylic acids, depending on the extent of oxidation.
Scientific Research Applications
N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The nitro group may play a role in its bioactivity, potentially undergoing reduction to form reactive intermediates that interact with biological molecules. The piperazinyl group may enhance its binding affinity to certain targets, contributing to its overall pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-aminobenzamide: This compound is similar but has an amino group instead of a nitro group.
N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-chlorobenzamide: This compound has a chlorine atom instead of a nitro group.
Uniqueness
N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the methoxyphenyl, methylpiperazinyl, and nitrobenzamide moieties makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-21-9-11-22(12-10-21)18-8-5-15(23(25)26)13-17(18)19(24)20-14-3-6-16(27-2)7-4-14/h3-8,13H,9-12H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTDJPNCFDXLHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30973718 |
Source
|
Record name | N-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30973718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5814-90-4 |
Source
|
Record name | N-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30973718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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